molecular formula C₁₂H₁₅NO₈ B028251 4-nitrophenyl beta-D-galactofuranoside CAS No. 100645-45-2

4-nitrophenyl beta-D-galactofuranoside

Cat. No.: B028251
CAS No.: 100645-45-2
M. Wt: 301.25 g/mol
InChI Key: RMQNVZDXEMOJCW-PZWNZHSQSA-N
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Description

4-nitrophenyl beta-D-galactofuranoside is a synthetic compound used primarily as a substrate in enzymatic studies. It is particularly useful in the study of beta-D-galactofuranosidases, enzymes that hydrolyze the beta-D-galactofuranosyl bond. This compound is significant in the field of biochemistry and microbiology due to its role in understanding the metabolism and biosynthesis of galactofuranose-containing glycoconjugates in various microorganisms .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl Beta-D-Galactofuranoside, also known as 4-Nitrophenylgalactofuranoside, is the enzyme β-D-Galactofuranosidase . This enzyme is responsible for the degradation of Galactofuranosyl (Galf) containing glycoconjugates in certain species .

Mode of Action

This compound acts as a substrate for β-D-Galactofuranosidase . The enzyme cleaves the compound, releasing a galactose residue . This interaction results in the degradation of Galf-containing glycoconjugates .

Biochemical Pathways

The action of this compound affects the metabolic pathways involving Galf-containing glycoconjugates . These glycoconjugates are constituents of microorganisms, some of which are pathogenic, such as Mycobacteria, the trypanosomatids Trypanosoma cruzi and Leishmania, and fungi such as Aspergillus fumigatus . The degradation of these glycoconjugates by β-D-Galactofuranosidase, facilitated by this compound, can disrupt the normal functioning of these organisms .

Pharmacokinetics

Given its role as a substrate for β-d-galactofuranosidase, it can be inferred that the compound is likely to be metabolized by this enzyme .

Result of Action

The action of this compound results in the degradation of Galf-containing glycoconjugates . This can have significant molecular and cellular effects, particularly in the microorganisms that contain these glycoconjugates . The disruption of these glycoconjugates can potentially inhibit the growth and survival of these organisms .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The optimal pH for the action of the β-D-Galactofuranosidase enzyme, which metabolizes the compound, is 5.5 . Therefore, the efficacy and stability of this compound may vary depending on the pH of its environment .

Biochemical Analysis

Preparation Methods

The synthesis of 4-nitrophenyl beta-D-galactofuranoside involves several steps. One common method includes the acetylation of galactose followed by the introduction of the 4-nitrophenyl group. The process typically involves stirring galactose in pyridine at elevated temperatures, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography .

Chemical Reactions Analysis

4-nitrophenyl beta-D-galactofuranoside undergoes various chemical reactions, primarily hydrolysis. The hydrolysis reaction is catalyzed by beta-D-galactofuranosidases, resulting in the release of 4-nitrophenol and beta-D-galactofuranose. This reaction is commonly used to study the activity of beta-D-galactofuranosidases in different microorganisms .

Scientific Research Applications

4-nitrophenyl beta-D-galactofuranoside is widely used in scientific research, particularly in the study of enzymatic activity. It serves as a substrate for beta-D-galactofuranosidases, allowing researchers to measure the enzyme’s activity by detecting the release of 4-nitrophenol. This compound is also used in the study of the metabolism and biosynthesis of galactofuranose-containing glycoconjugates in pathogenic microorganisms such as Mycobacteria, Trypanosoma cruzi, and Aspergillus fumigatus .

Comparison with Similar Compounds

4-nitrophenyl beta-D-galactofuranoside is similar to other nitrophenyl glycosides, such as 4-nitrophenyl beta-D-galactopyranoside and 4-nitrophenyl alpha-D-galactopyranoside. it is unique in its specificity for beta-D-galactofuranosidases, making it a valuable tool for studying these enzymes. Other similar compounds include 4-nitrophenyl alpha-D-galactofuranoside and 4-nitrophenyl beta-D-glucopyranoside, which are used to study different glycosidases .

Properties

IUPAC Name

(2S,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-(4-nitrophenoxy)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8(15)11-9(16)10(17)12(21-11)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQNVZDXEMOJCW-PZWNZHSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905638
Record name 4-Nitrophenyl hexofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100645-45-2
Record name 4-Nitrophenylgalactofuranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100645452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl hexofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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